Aluminum arsenide - 22831-42-1

Aluminum arsenide

Catalog Number: EVT-313697
CAS Number: 22831-42-1
Molecular Formula: AlAs
Molecular Weight: 101.90313 g/mol
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Product Introduction

Description

Aluminum arsenide (AlAs) is a III-V semiconductor compound composed of aluminum (Al) and arsenic (As). [] It plays a crucial role in scientific research, particularly in optoelectronics and semiconductor device fabrication. [, , ] Its wide band gap and compatibility with gallium arsenide (GaAs) make it suitable for various applications, including high-electron-mobility transistors, laser diodes, and quantum well structures. [, , ]

Synthesis Analysis
  • Molecular Beam Epitaxy (MBE): This method allows precise control over layer thickness and composition, making it ideal for growing thin films and heterostructures of AlAs on GaAs substrates. [, , ]
  • Organometallic Vapor Phase Epitaxy (OMVPE): This technique utilizes organometallic precursors in the gas phase to deposit AlAs layers. [, ]
  • Laser-Assisted Chemical Reactions: This approach utilizes laser energy to induce chemical reactions involving organometallic complexes containing aluminum and arsenic, facilitating low-temperature deposition of AlAs. []
Molecular Structure Analysis
  • Oxidation: AlAs readily oxidizes in the presence of oxygen, forming aluminum oxide (Al2O3). [, , ] This property is exploited in selective oxidation techniques to create insulating regions within semiconductor devices. [, ]
  • Etching: Dilute hydrofluoric acid (HF) selectively etches AlAs over GaAs, enabling the fabrication of peeled-film GaAs solar cells. [, ] In this process, an AlAs layer acts as a sacrificial layer, allowing the release of thin-film GaAs structures from the substrate after etching. [, ]
Mechanism of Action

The mechanism of action of Aluminum arsenide (AlAs) depends on its specific application. In semiconductor devices, its wide bandgap allows for the creation of potential barriers, controlling electron flow and enabling transistor operation. [, ] In optoelectronic devices, its ability to form heterostructures with GaAs allows for the design of quantum wells and the manipulation of light emission. [, ]

Physical and Chemical Properties Analysis
  • Appearance: Aluminum arsenide (AlAs) is a grey-black solid. []
  • Crystal Structure: Typically zinc-blende (B3). [, ]
  • Band Gap: Direct band gap of 2.16 eV (at room temperature). []
  • Refractive Index: Higher or lower than the equivalent AlGaAs alloy depending on superlattice periodicity. []
  • Dielectric Constant: 15.2 (high-frequency). []
  • Elastic Properties: Exhibits a nearly linear variation in elastic constants and bulk modulus under hydrostatic pressure. []
  • Vibrational Properties: Optical phonon frequencies vary nearly linearly under pressure. []
  • Thermal Properties: Susceptible to oxidation at elevated temperatures. []
Applications
  • Optoelectronics:

    • High-speed VCSELs: Used in 980nm VCSELs for optical interconnects due to its transparency at this wavelength, enabling bottom-emitting devices and facilitating dense packaging. []
    • Infrared LEDs: Used in LEDs emitting in the infrared spectrum. [, ]
    • Semiconductor Lasers: Employed in the development of double heterostructure lasers. []
    • Photoacoustic Transducers: Aluminum arsenide/gallium arsenide (AlAs/GaAs) superlattices show potential as broadband photoacoustic transducers, generating acoustic frequencies up to 2.5 THz, valuable for studying supercooled liquids. []
    • Nanoscale Color Control: AlAs nanoarrays, embedded in perovskite solar cells, can control light reflection for specific colors by utilizing Fano resonances, enhancing the aesthetic appeal for building integration. []
  • Electronics:

    • High Electron Mobility Transistors (HEMTs): AlAs serves as a barrier material in HEMTs, enabling high-speed operation. []
    • Metal-Semiconductor Field-Effect Transistors (MESFETs): An aluminum arsenide (AlAs) high resistivity buffer layer on the substrate reduces intra-device leakage currents in GaAs MESFETs, improving high-temperature operation (above 350°C) for applications like aircraft digital electronic control. []
  • Solar Cells:

    • Peeled Film GaAs Solar Cells: Epitaxial lift-off (ELO) using AlAs sacrificial layers allows for substrate reuse in thin-film GaAs solar cell production, making them more affordable. [, , ]
  • Sensors:

    • Combining gold (Au) and aluminum arsenide (AlAs) layers in SPR sensors can significantly enhance sensitivity, enabling early detection of low-concentration bacteria in biomedical and chemical applications. []
    • Incorporating AlAs and thallium bromide (TlBr) layers in tantalum disulfide (TaS2)-based SPR biosensors further enhances sensitivity for detecting low-concentration analytes in diverse fields. []
    • Utilizing AlAs in SPR biosensor structures with thallium bromide (TIBr) can achieve high sensitivity (475°/RIU) compared to other structures, making them suitable for bio-sensing applications. []
Future Directions
  • Optoelectronics: Exploring new AlAs-based heterostructures and nanostructures for improved performance in LEDs, lasers, and solar cells. [, ]
  • High-Temperature Electronics: Developing AlAs-based devices capable of operating at even higher temperatures for applications in extreme environments. []
  • Quantum Computing: Investigating the potential of AlAs-based quantum well structures for quantum information processing and quantum computing applications. []
  • Biomedical Applications: Further exploring the use of AlAs in biosensing platforms for detecting and monitoring various biomolecules. [, , ]

Gallium Arsenide (GaAs)

  • Compound Description: Gallium arsenide (GaAs) is a III-V compound semiconductor with a zinc blende crystal structure. It possesses a direct bandgap, making it suitable for optoelectronic applications such as lasers and LEDs. [, , , , , , , , , , , , , ]
  • Relevance: GaAs is structurally analogous to Aluminum Arsenide (AlAs), sharing the same crystal structure. Both are commonly used in semiconductor devices, and their alloys (GaAlAs) are employed for tuning bandgaps and enhancing device performance. [, , , , , , , , , , , , , ]

Gallium Aluminum Arsenide (GaAlAs)

  • Compound Description: Gallium aluminum arsenide (GaAlAs) is a ternary alloy of GaAs and AlAs. The composition of this alloy can be tuned to achieve specific bandgap energies, making it highly valuable in optoelectronic devices. [, , , , , , , , , , , , , ]
  • Relevance: GaAlAs is directly related to Aluminum Arsenide (AlAs) as it is a solid solution of AlAs and GaAs. It allows for bandgap engineering, which is crucial for developing lasers, LEDs, and other optoelectronic devices with tailored properties. [, , , , , , , , , , , , , ]

Indium Gallium Phosphide (InGaP)

  • Compound Description: Indium gallium phosphide (InGaP) is another III-V compound semiconductor. It is often used as an etching stop layer in the fabrication of semiconductor devices like solar cells. []
  • Relevance: Although structurally different from Aluminum Arsenide (AlAs), InGaP is used in conjunction with AlAs and GaAs in the fabrication of multi-layered semiconductor devices, showcasing its relevance within the field. []

Indium Arsenide (InAs)

  • Compound Description: Indium arsenide (InAs) is a III-V semiconductor compound with a zinc-blende structure. It has a narrow direct band gap, making it suitable for infrared detectors and high-speed electronic applications. []
  • Relevance: InAs shares structural similarities with Aluminum Arsenide (AlAs) and is often researched within the same context of semiconductor material properties and potential applications. []

Aluminum Oxide (Al2O3)

  • Compound Description: Aluminum oxide (Al2O3), also known as alumina, is a ceramic material commonly used as a dielectric and for surface passivation in semiconductor devices. [, ]
  • Relevance: While not structurally similar to Aluminum Arsenide (AlAs), Al2O3 plays a crucial role in enhancing the performance of AlAs-based devices by reducing surface leakage current. This highlights the importance of considering materials used in conjunction with AlAs for device fabrication and optimization. [, ]

Properties

CAS Number

22831-42-1

Product Name

Aluminum arsenide

IUPAC Name

alumanylidynearsane

Molecular Formula

AlAs

Molecular Weight

101.90313 g/mol

InChI

InChI=1S/Al.As

InChI Key

MDPILPRLPQYEEN-UHFFFAOYSA-N

SMILES

[Al]#[As]

Canonical SMILES

[Al]#[As]

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